molecular formula C13H17NO2 B14507002 {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol CAS No. 63285-64-3

{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol

Cat. No.: B14507002
CAS No.: 63285-64-3
M. Wt: 219.28 g/mol
InChI Key: IUVVFXZUHSBRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol is an organic compound with a complex structure that includes an oxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol typically involves the formation of the oxazole ring followed by the introduction of the phenyl group. One common method involves the reaction of an appropriate aldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.

    Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group.

Uniqueness

{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol is unique due to its combination of an oxazole ring and a phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

63285-64-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17NO2/c1-9(2)12-8-16-13(14-12)11-6-4-3-5-10(11)7-15/h3-6,9,12,15H,7-8H2,1-2H3

InChI Key

IUVVFXZUHSBRQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.